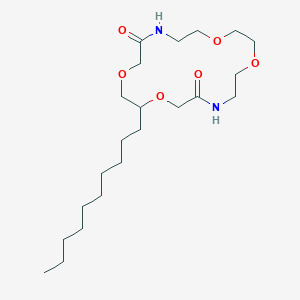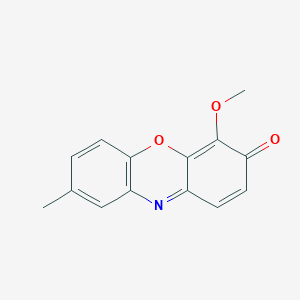
4-Methoxy-8-methyl-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-8-methyl-3H-phenoxazin-3-one is a chemical compound with the molecular formula C13H9NO3. It is a derivative of phenoxazinone, characterized by the presence of methoxy and methyl groups at the 4 and 8 positions, respectively. This compound is known for its vibrant color and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-8-methyl-3H-phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, one common method involves the reaction of 4-methoxyaniline with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-8-methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can have different functional groups attached to the aromatic ring, altering their chemical and physical properties.
Scientific Research Applications
4-Methoxy-8-methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: The compound is employed in biochemical assays to study enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 4-Methoxy-8-methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s fluorescent properties also make it useful for imaging and tracking cellular processes.
Comparison with Similar Compounds
Similar Compounds
Resorufin methyl ether: Similar in structure but lacks the methyl group at the 8 position.
Phenoxazinone: The parent compound without the methoxy and methyl substitutions.
Methoxyresorufin: Another derivative with different substitution patterns.
Uniqueness
4-Methoxy-8-methyl-3H-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and fluorescence characteristics.
Properties
CAS No. |
62267-70-3 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
4-methoxy-8-methylphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO3/c1-8-3-6-12-10(7-8)15-9-4-5-11(16)14(17-2)13(9)18-12/h3-7H,1-2H3 |
InChI Key |
CQJGDIFSWZOVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C(=O)C=CC3=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


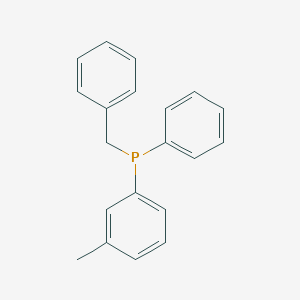
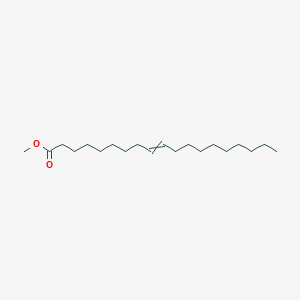
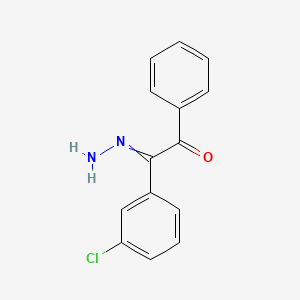
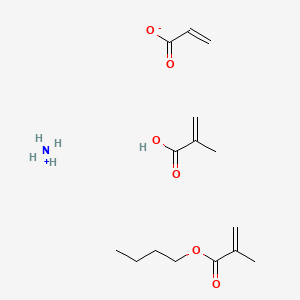
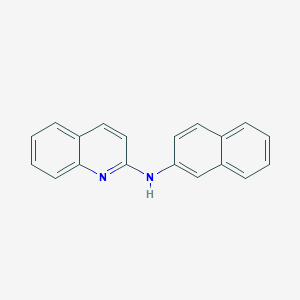
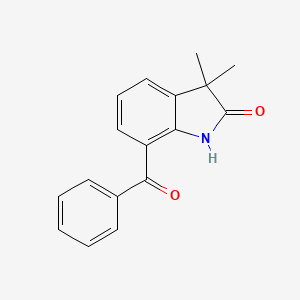
![4,4'-[1,4-Phenylenebis(dimethylsilanediyl)]di(but-3-en-2-one)](/img/structure/B14538589.png)
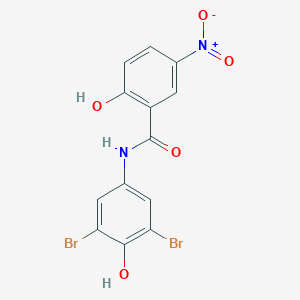
![1-[Butyl(1-methyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl acetate](/img/structure/B14538594.png)
![3-[N-(3-methylsulfonyloxypropyl)-4-[[4-[2-(4-propoxyphenyl)-1,3-thiazol-4-yl]phenyl]iminomethyl]anilino]propyl methanesulfonate](/img/structure/B14538597.png)
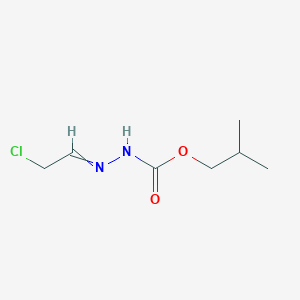
![Phenol, 4-[4-[2-[(1-methyl-2-phenylethyl)amino]ethyl]phenoxy]-](/img/structure/B14538613.png)

